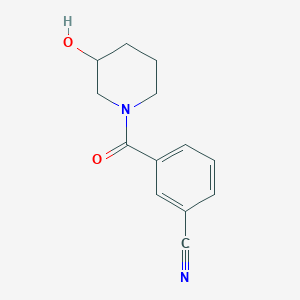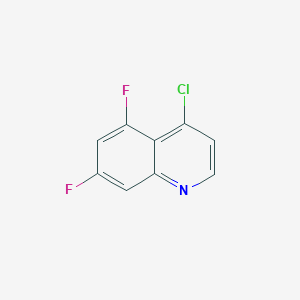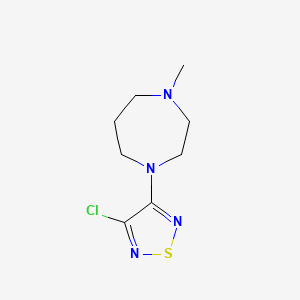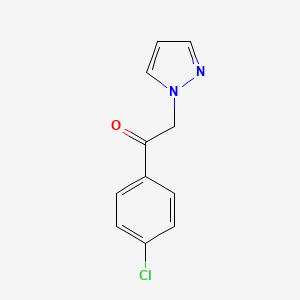
3-Chloro-5-(chlorocarbonyl)phenylboronic acid, anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-(chlorocarbonyl)phenylboronic acid, anhydride is a boronic acid derivative with the molecular formula C7H3BCl2O2. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(chlorocarbonyl)phenylboronic acid, anhydride typically involves the reaction of 3-chloro-5-(chlorocarbonyl)phenylboronic acid with dehydrating agents to form the anhydride. Common dehydrating agents include thionyl chloride or phosphorus pentachloride. The reaction is usually carried out under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-(chlorocarbonyl)phenylboronic acid, anhydride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used.
Major Products:
Substitution Reactions: The major products are substituted phenylboronic acids.
Coupling Reactions: The major products are biaryl compounds formed through the coupling of the boronic acid with aryl halides.
Scientific Research Applications
3-Chloro-5-(chlorocarbonyl)phenylboronic acid, anhydride has several scientific research applications:
Biology: The compound can be used to synthesize biologically active molecules, including potential drug candidates.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(chlorocarbonyl)phenylboronic acid, anhydride in Suzuki-Miyaura coupling reactions involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the biaryl product. The molecular targets and pathways involved include the palladium catalyst and the boronic acid functional group .
Comparison with Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative used in similar coupling reactions.
3-Chlorophenylboronic Acid: Similar structure but lacks the chlorocarbonyl group.
5-Chlorocarbonylphenylboronic Acid: Similar structure but lacks the chlorine atom on the phenyl ring.
Uniqueness: 3-Chloro-5-(chlorocarbonyl)phenylboronic acid, anhydride is unique due to the presence of both chlorine and chlorocarbonyl groups, which enhance its reactivity and versatility in organic synthesis. This makes it particularly useful in the formation of complex molecules through coupling reactions .
Properties
CAS No. |
957120-24-0 |
|---|---|
Molecular Formula |
C7H5BCl2O3 |
Molecular Weight |
218.83 g/mol |
IUPAC Name |
(3-carbonochloridoyl-5-chlorophenyl)boronic acid |
InChI |
InChI=1S/C7H5BCl2O3/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,12-13H |
InChI Key |
DWAJCZOILZDBOB-UHFFFAOYSA-N |
SMILES |
B(=O)C1=CC(=CC(=C1)Cl)C(=O)Cl |
Canonical SMILES |
B(C1=CC(=CC(=C1)Cl)C(=O)Cl)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2E)-3-(furan-2-yl)-1-[3-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B1486574.png)

![2-(4-aminopiperidin-1-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B1486576.png)
![[1-(2-Aminophenyl)piperidin-3-yl]methanol](/img/structure/B1486578.png)








